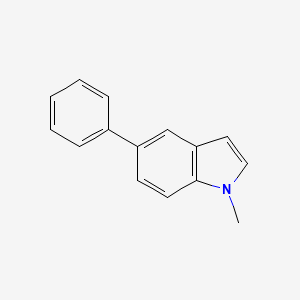
2-(2-methylpropyl)-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylpropyl)-1H-quinolin-4-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a 2-methylpropyl group attached to the second position and a ketone group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1H-quinolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropylamine and 2-chloroquinoline.
Formation of Intermediate: The 2-methylpropylamine reacts with 2-chloroquinoline under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinoline ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone group at the fourth position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylpropyl)-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 2-(2-methylpropyl)-1H-quinolin-4-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 2-(2-methylpropyl)-1H-quinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-methylpropyl)-1H-quinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in studies investigating the biological activities of quinoline derivatives, such as their effects on enzyme inhibition and cell signaling pathways.
Material Science: Quinoline derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mécanisme D'action
The mechanism of action of 2-(2-methylpropyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in key biological processes, such as DNA synthesis and cell division.
Cell Signaling Pathways: It can modulate cell signaling pathways, leading to changes in gene expression and cellular responses.
Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylquinoline: Lacks the 2-methylpropyl group and ketone group, resulting in different biological activities.
4-hydroxyquinoline: Contains a hydroxyl group instead of a ketone group, leading to variations in chemical reactivity and biological effects.
2-(2-methylpropyl)-1H-quinolin-4-ol: The reduced form of 2-(2-methylpropyl)-1H-quinolin-4-one, with an alcohol group instead of a ketone group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group and the ketone group at the fourth position enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
658079-02-8 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H15NO/c1-9(2)7-10-8-13(15)11-5-3-4-6-12(11)14-10/h3-6,8-9H,7H2,1-2H3,(H,14,15) |
Clé InChI |
SLIYUIYXLOHVEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=O)C2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
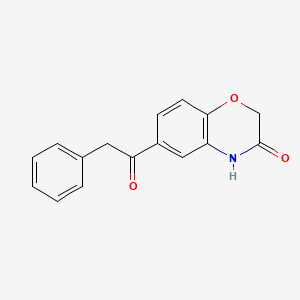



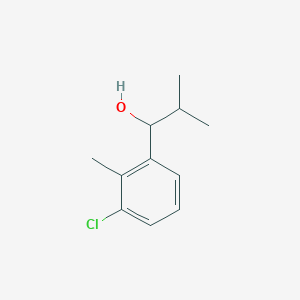
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
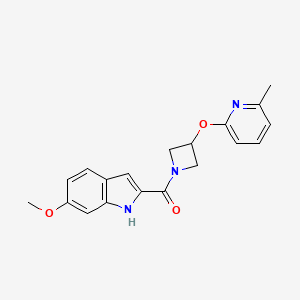

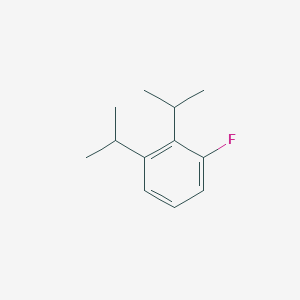
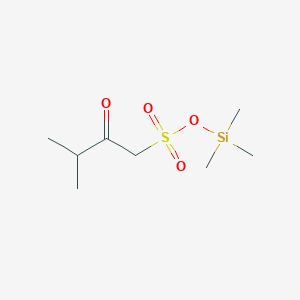
![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)
